molecular formula C20H26ClN5O5 B11934531 Thalidomide-NH-amido-C5-NH2 hydrochloride

Thalidomide-NH-amido-C5-NH2 hydrochloride

Cat. No.: B11934531
M. Wt: 451.9 g/mol
InChI Key: CQZKSJMXWTXOKX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-NH-amido-C5-NH2 hydrochloride involves the conjugation of a Thalidomide-based cereblon ligand with a linker. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process. The specific steps and conditions may vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the compound. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-NH-amido-C5-NH2 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced derivatives .

Scientific Research Applications

Thalidomide-NH-amido-C5-NH2 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTAC molecules, which are valuable tools for studying protein degradation and function.

    Biology: Employed in research on protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of Thalidomide-NH-amido-C5-NH2 hydrochloride involves its role as an E3 ligase ligand-linker conjugate. The compound binds to the cereblon protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the ubiquitin-proteasome system and various cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Thalidomide-NH-amido-C5-NH2 hydrochloride is unique due to its specific linker and the resulting properties, such as improved solubility and stability. This uniqueness makes it particularly valuable in the synthesis of PROTAC molecules and other research applications .

Properties

Molecular Formula

C20H26ClN5O5

Molecular Weight

451.9 g/mol

IUPAC Name

N-(5-aminopentyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide;hydrochloride

InChI

InChI=1S/C20H25N5O5.ClH/c21-9-2-1-3-10-22-16(27)11-23-13-6-4-5-12-17(13)20(30)25(19(12)29)14-7-8-15(26)24-18(14)28;/h4-6,14,23H,1-3,7-11,21H2,(H,22,27)(H,24,26,28);1H

InChI Key

CQZKSJMXWTXOKX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCCCCN.Cl

Origin of Product

United States

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